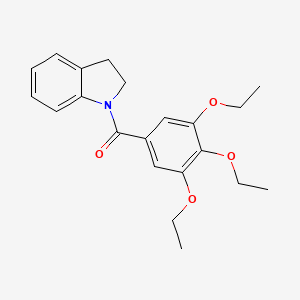
2,3-dihydro-1H-indol-1-yl(3,4,5-triethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,5-TRIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE is a synthetic organic compound characterized by the presence of a triethoxybenzoyl group attached to a dihydroindole moiety
Preparation Methods
The synthesis of 1-(3,4,5-TRIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-triethoxybenzoic acid and 2,3-dihydro-1H-indole.
Reaction Conditions: The triethoxybenzoic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
Coupling Reaction: The acid chloride is then reacted with 2,3-dihydro-1H-indole in the presence of a base such as triethylamine (Et₃N) to form the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(3,4,5-TRIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH₄) can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents depending on the reagents used.
Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion.
Scientific Research Applications
1-(3,4,5-TRIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to disrupt microtubule dynamics, similar to other microtubule-destabilizing agents.
Materials Science: It is explored for use in organic electronics and as a building block for novel polymers with unique properties.
Biological Studies: The compound’s interactions with biological membranes and proteins are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-(3,4,5-TRIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE involves its interaction with microtubules, leading to their destabilization. This effect is similar to that of colchicine, where the compound binds to the colchicine binding site on tubulin, preventing polymerization and disrupting cell division . This mechanism makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
1-(3,4,5-TRIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE can be compared with other compounds such as:
Colchicine: Both compounds bind to the colchicine site on tubulin, but 1-(3,4,5-TRIETHOXYBENZOYL)-2,3-DIHYDRO-1H-INDOLE may offer different pharmacokinetic properties.
Combretastatin A-4: Another microtubule-destabilizing agent, but with a different structural framework.
Podophyllotoxin: Similar in its mechanism of action but differs in its chemical structure and specific binding interactions.
Properties
Molecular Formula |
C21H25NO4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2,3-dihydroindol-1-yl-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C21H25NO4/c1-4-24-18-13-16(14-19(25-5-2)20(18)26-6-3)21(23)22-12-11-15-9-7-8-10-17(15)22/h7-10,13-14H,4-6,11-12H2,1-3H3 |
InChI Key |
FCXSDWJELDMTRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11174114.png)
![1-(furan-2-carbonyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]piperidine-4-carboxamide](/img/structure/B11174122.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11174129.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11174133.png)
![N-cyclohexyl-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11174135.png)
![2-(4-bromophenyl)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11174137.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-methylbutanamide](/img/structure/B11174157.png)

acetate](/img/structure/B11174189.png)
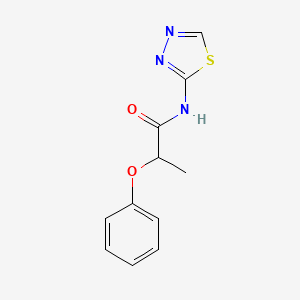
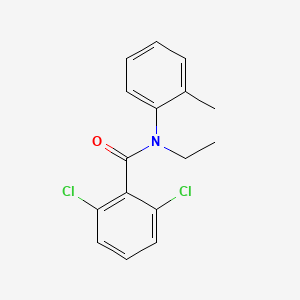
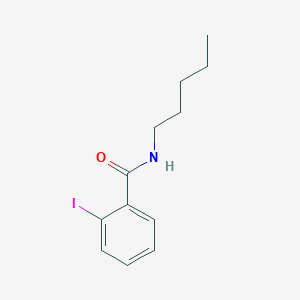
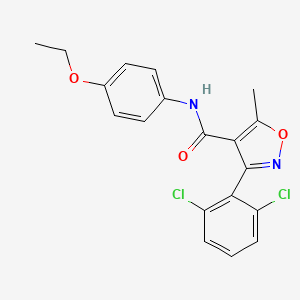
![N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11174218.png)
